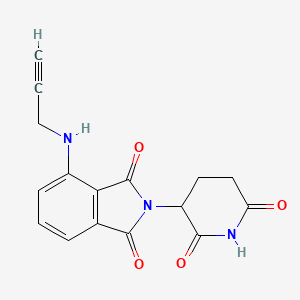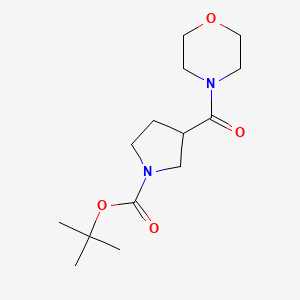
Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α-Amidoalkylation of Ambident Nucleophiles : The compound has been used in α-amidoalkylation reactions with N-benzoylbenzylideneamine. This study provides insights into the stereochemical course of such reactions (Dobrev, Benin, & Nechev, 1992).
Synthesis and Crystal Structure Analysis : It has been synthesized through the mixed anhydride method and characterized spectroscopically and by X-ray diffraction studies. This research adds to the understanding of its structural properties (Naveen et al., 2007).
Enantioselective Nitrile Anion Cyclization : This compound is significant in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This process is notable for its efficiency and high yield, demonstrating the compound's role in synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Copolymerization Research : The compound has been investigated in free radical copolymerization studies, contributing to the development of polymers suitable for photoresist applications. This research highlights its potential in material science (Ferbitz & Mormann, 2003).
Chromium Complexes with Amino-Salicylaldimine Ligands : Studies have synthesized a series of amino-salicylaldimine ligands, including derivatives of this compound, and analyzed their structures. These complexes showed moderate catalytic activities for ethylene oligomerization (Cui & Zhang, 2010).
Propiedades
IUPAC Name |
tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-5-4-11(10-16)12(17)15-6-8-19-9-7-15/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULFPTQBKQFIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(morpholine-4-carbonyl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


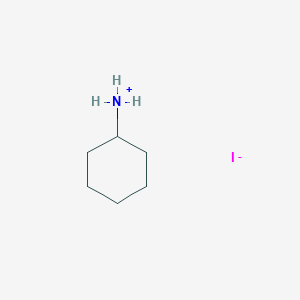
![6-Chloro-1-[(4-methoxyphenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B8113689.png)
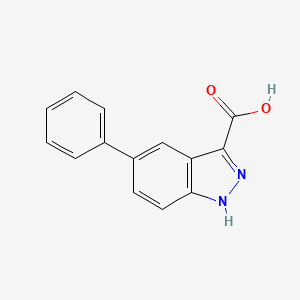
![4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid](/img/structure/B8113705.png)
![[5-(4-Chlorophenyl)thiophen-2-yl]boronic acid](/img/structure/B8113706.png)
![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)
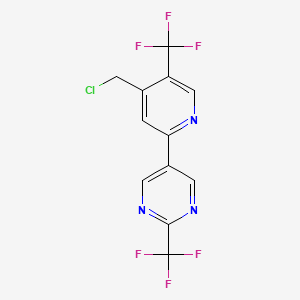
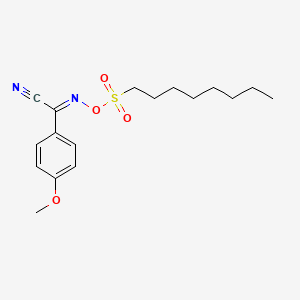
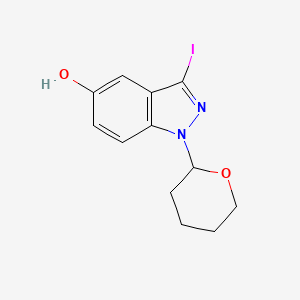
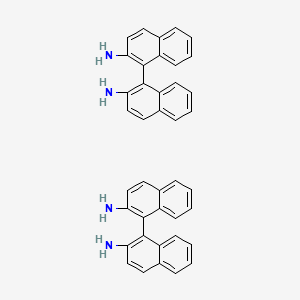
![Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-](/img/structure/B8113741.png)

